
3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a cyclopentyl group, an azetidine ring, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.
Azetidine Ring Formation: The azetidine ring can be formed via a cyclization reaction involving a suitable precursor such as a β-amino alcohol.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
相似化合物的比较
Similar Compounds
- 3-(1-(1H-pyrazol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- 3-(1-(1H-imidazol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- 3-(1-(1H-triazol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it may exhibit unique reactivity, stability, and biological activity compared to its analogs.
属性
分子式 |
C14H18N4O |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
5-(azetidin-3-yl)-3-(1-pyrrol-1-ylcyclopentyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18N4O/c1-2-6-14(5-1,18-7-3-4-8-18)13-16-12(19-17-13)11-9-15-10-11/h3-4,7-8,11,15H,1-2,5-6,9-10H2 |
InChI 键 |
AKAHOKPNOYJIJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C2=NOC(=N2)C3CNC3)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


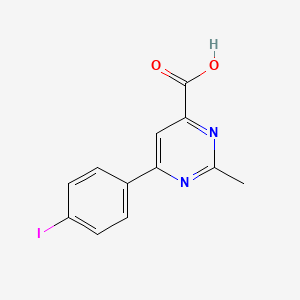

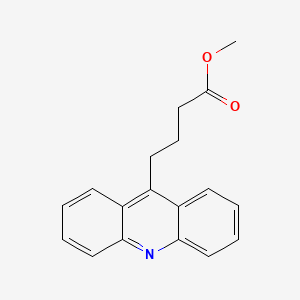
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester](/img/structure/B14883605.png)
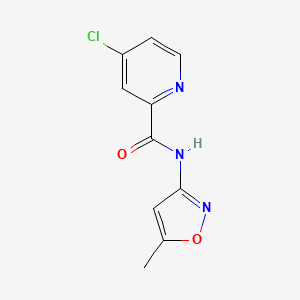
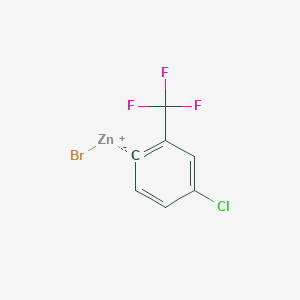
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
![propan-2-yl (2R)-2-[[[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]amino]propanoate](/img/structure/B14883656.png)

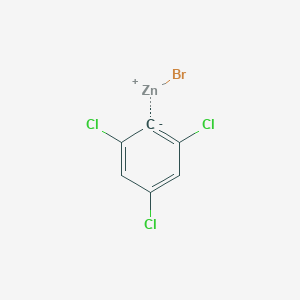

![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)
